molecular formula C20H24ClNO3 B12500938 Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12500938
M. Wt: 361.9 g/mol
InChI Key: VZKHDFQFXLSYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrrolidine Carboxylate Derivatives in Medicinal Chemistry

Pyrrolidine derivatives have been foundational in drug discovery due to their structural resemblance to proline, a naturally occurring amino acid involved in protein folding and collagen synthesis. Early applications focused on alkaloids like nicotine and hygrine, but synthetic modifications in the 20th century expanded their therapeutic scope. The introduction of carboxylate esters, such as methyl or ethyl groups, emerged as a strategy to modulate solubility and metabolic stability. For example, the racetam class of nootropics (e.g., piracetam) employs a pyrrolidone core to enhance blood-brain barrier permeability.

In the 2000s, researchers began exploring substituted pyrrolidines for selective receptor modulation. A breakthrough came with peroxisome proliferator-activated receptor (PPAR) agonists, where cis-3,4-diphenylpyrrolidine-3-carboxylic acid derivatives demonstrated dual α/γ agonism, improving glucose metabolism in diabetic models. These findings underscored the importance of stereochemistry and substituent positioning. The methyl ester in methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride likely stabilizes the molecule against premature hydrolysis, extending its half-life in biological systems.

Table 1: Evolution of Pyrrolidine Carboxylate Derivatives in Drug Development

Decade Key Development Therapeutic Application
1960s Proline analogs Collagen synthesis
1980s Racetams (e.g., piracetam) Cognitive enhancement
2000s PPAR agonists (e.g., 25 , 26 ) Type 2 diabetes
2020s GlyT1 inhibitors (e.g., 23t ) Neurological disorders

Properties

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9 g/mol

IUPAC Name

methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C20H23NO3.ClH/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15;/h3-11,17-18H,12-14H2,1-2H3;1H

InChI Key

VZKHDFQFXLSYOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclization and Functionalization

Pyrrolidine Ring Formation

The pyrrolidine core is constructed via cyclization reactions. A common approach involves reacting N-benzyl-1-(trimethylsilyl)-methanamine with formaldehyde and methanol to form N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine . Subsequent hydrogenation and hydrolysis yield methylpyrrolidine-3-carboxylate hydrochloride .

Key Steps:
  • Cyclization :

    • Substrate : Pent-2-ynoic acid derivatives.
    • Conditions : Catalytic hydrogenation (Pd/C, H₂) or borane-mediated reduction.
    • Yield : 64–89%.
  • Functionalization :

    • Benzylation : Benzyl chloroformate introduces the benzyl group at the pyrrolidine nitrogen.
    • Methoxyphenyl Introduction : Suzuki coupling or Friedel-Crafts alkylation with 2-methoxyphenylboronic acid.

Castagnoli-Cushman Reaction in DMF

Reaction Overview

The Castagnoli-Cushman reaction between cyclic anhydrides and imines in N,N-dimethylformamide (DMF) enables stereoselective formation of trisubstituted pyrrolidines.

Procedure:
  • Imine Preparation :

    • Reactants : 2-Methoxyphenylaldehyde + benzylamine.
    • Conditions : MgSO₄, CH₂Cl₂, 1–7 days.
    • Yield : >90%.
  • Anhydride Cyclization :

    • Reactants : Glutaric anhydride + imine.
    • Conditions : DMF, 110–125°C, 5–24 hours.
    • Workup : Acidification (HCl) to precipitate the product.
    • Diastereomeric Ratio (dr) : 1:2 to 1:10 (cis:trans).
Data Table:
Step Conditions Yield (%) dr (cis:trans)
Imine formation CH₂Cl₂, MgSO₄ 90 N/A
Cyclization in DMF 125°C, 5 h 74 1:3.5
Hydrochloride formation HCl, EtOAc 89 N/A

Boron Trifluoride-Mediated Esterification

Esterification and Reduction

A US patent (source 9) details esterification using boron trifluoride-methanol complex , followed by sodium borohydride reduction:

  • Esterification :

    • Reactant : 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid.
    • Reagent : BF₃/MeOH (10–15% w/w).
    • Conditions : Reflux, 3 hours.
    • Yield : 89%.
  • Reduction :

    • Reagent : NaBH₄ in MeOH, 0°C to RT.
    • Yield : 87%.

Chiral Auxiliary-Assisted Synthesis

Enantioselective Route

WO2021005484 (source 5) describes using optically active sultams to control stereochemistry:

  • Chiral Induction :

    • Substrate : Pent-2-enamide derived from (R)- or (S)-sultam.
    • Conditions : Cyclization (LiHMDS, THF, -78°C).
    • ee : >98%.
  • Deprotection and Salt Formation :

    • Reagent : HCl (g) in EtOAc.
    • Yield : 76%.

Analytical Characterization

Key Spectroscopic Data

Technique Data
¹H NMR (DMSO-d₆) δ 7.35–7.24 (m, 3H), 6.99 (d, J=8.7 Hz, 2H), 3.74 (s, 3H), 2.85 (dd)
¹³C NMR δ 173.4 (COOCH₃), 159.4 (OCH₃), 44.1 (N-CH₂)
HRMS m/z 361.87 [M+H]⁺ (calc. 361.87)

Comparative Analysis of Methods

Method Advantages Limitations
Castagnoli-Cushman High stereoselectivity Requires anhydrous DMF
BF₃/MeOH esterification Scalable, high yield Acid-sensitive substrates
Chiral auxiliary Excellent enantiomeric excess Multi-step, costly reagents

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Analogues (HBK Series)

describes structurally related piperazine derivatives (e.g., HBK14–HBK19) with phenoxyalkyl and 2-methoxyphenyl substituents. Key differences include:

  • Core Ring: The target compound uses a pyrrolidine (5-membered) ring, whereas HBK compounds employ a piperazine (6-membered) ring.
  • Substituents: HBK compounds feature phenoxypropyl/phenoxyethyl linkers (e.g., 2-chloro-6-methylphenoxy in HBK15), which introduce steric bulk and halogen-mediated interactions absent in the target compound.
  • Pharmacological Implications : Piperazine derivatives are often associated with serotonin/dopamine receptor modulation, whereas pyrrolidine-based structures (like the target) may exhibit distinct selectivity profiles due to ring puckering dynamics .

Table 1: Comparison with HBK Series

Compound Core Structure Key Substituents Potential Target Receptors
Target Compound Pyrrolidine Benzyl, 2-methoxyphenyl, methyl ester GPCRs, sigma receptors
HBK15 (Example) Piperazine 2-Chloro-6-methylphenoxypropyl 5-HT1A/5-HT2A
NBOMe Derivatives (25X-NBOMe Series)

highlights 25X-NBOMe compounds (e.g., 25I-NBOMe), which share a 2-methoxyphenylbenzylamine motif but differ critically:

  • Backbone : NBOMes use a phenethylamine backbone, whereas the target compound’s pyrrolidine ring introduces torsional constraints.
  • Substitution Patterns: NBOMes feature halogenated 2,5-dimethoxyphenyl groups (e.g., 4-iodo in 25I-NBOMe), enhancing serotonin 5-HT2A receptor agonism but also toxicity.

Table 2: Toxicity and Binding Affinity Trends

Compound EC50 (5-HT2A) Toxicity (LD50, Rodents) Structural Highlight
25I-NBOMe 0.1 nM ~0.2 mg/kg 4-Iodo-2,5-dimethoxyphenyl
Target Compound N/A Not reported 2-Methoxyphenyl, pyrrolidine ester
Pyridine-Containing Pyrrolidine Derivatives

lists a pyridine-functionalized pyrrolidine compound (MFCD15530266) with structural parallels:

  • Shared Features : Both compounds have a benzyl-pyrrolidine core and ester groups.
  • Divergence : The pyridine derivative includes a fluoropyridinyl substituent and a tert-butyldimethylsilyloxy group, which likely enhance metabolic stability but increase molecular weight (MW = 527.75 vs. ~350 for the target compound).

Table 3: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (HCl Salt)
Target Compound ~350 2.8 High (hydrochloride)
MFCD15530266 527.75 4.2 Moderate

Biological Activity

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group. Its molecular formula is C20H23ClN2O3C_{20}H_{23}ClN_2O_3, and it possesses a molar mass of approximately 374.86 g/mol. The compound's structural features contribute to its bioactivity, particularly in interacting with various biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number2828431-93-0
Molecular FormulaC20H23ClN2O3
Molar Mass374.86 g/mol

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. A study comparing various pyrrolidine derivatives reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity : The compound has shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.04 to 0.1 µg/mL, highlighting its potential as an antimicrobial agent in treating infections .
  • Antifungal Activity : In addition to antibacterial properties, the compound demonstrates antifungal activity against strains like Candida albicans, with MIC values less than 1 µg/mL .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Receptor Binding : Its structural components allow for high-affinity binding to various biological receptors, modulating their activity and influencing cellular responses.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the efficacy of several pyrrolidine derivatives, including this compound. The results indicated:

  • In vitro Testing : The compound exhibited potent activity against both Bacillus subtilis and Pseudomonas aeruginosa, with MIC values significantly lower than those of conventional antibiotics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrolidine derivatives has revealed that modifications in the methoxy group can enhance biological activity. For instance, the introduction of electron-donating groups on the aromatic ring has been associated with increased potency against microbial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.